molecular formula C6H10BrClO B1266057 6-Bromohexanoyl chloride CAS No. 22809-37-6

6-Bromohexanoyl chloride

Cat. No.: B1266057
CAS No.: 22809-37-6
M. Wt: 213.5 g/mol
InChI Key: HBPVGJGBRWIVSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromohexanoyl chloride can be synthesized through a multi-step reaction process. One common method involves the bromination of hexanoic acid to form 6-bromohexanoic acid, which is then converted to this compound using thionyl chloride. The reaction conditions typically involve heating and refluxing .

  • Bromination of Hexanoic Acid:
    • Reagents: Hexanoic acid, hydrobromic acid (HBr), sulfuric acid (H2SO4)
    • Conditions: Heating for 10 hours
  • Conversion to this compound:
    • Reagents: 6-Bromohexanoic acid, thionyl chloride (SOCl2)
    • Conditions: Room temperature for 1 hour, followed by reflux

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution, forming derivatives essential for drug intermediates and polymer synthesis.

Key Reactions:

Reaction TypeReagents/ConditionsProductApplication Example
HydrolysisH₂O (aqueous media)6-Bromohexanoic acidpH-sensitive polymer synthesis
AminolysisPrimary/Secondary amines6-Bromohexanamide derivativesAnticancer drug intermediates
EsterificationAlcohols (ROH)6-Bromohexanoate estersFlavor/fragrance additives
SilylationTrimethylsilylzinc reagentsSilyl ketonesSolid-phase synthesis

Case Study (Silylation):
In a 2023 study, this compound reacted with (trimethylsilyl)zinc(II) iodide in tetrahydrofuran to yield 6-bromo-1-(trimethylsilyl)hexan-1-one, a precursor for silicon-containing polymers (isolated yield: 72%) .

Bromine Substitution Reactions

The terminal bromine atom participates in nucleophilic aliphatic substitutions, enabling carbon-chain elongation or functionalization.

Common Pathways:

  • SN2 Displacement: Reacts with nucleophiles (e.g., hydroxide, cyanide) under mild conditions to form hexanoyl chloride derivatives with substituted terminal groups .

  • Grignard Reactions: Couples with organomagnesium reagents to generate extended alkyl chains, useful in agrochemical synthesis .

Example:
this compound treated with sodium cyanide (NaCN) in dimethylformamide produces 6-cyanohexanoyl chloride, a key intermediate in herbicide development .

Polymerization and Crosslinking

The compound serves as a monomer in condensation polymerization, forming polyesters and polyamides with tailored properties.

Applications:

  • Coatings: Reacts with diols to create UV-resistant polyesters .

  • Adhesives: Crosslinks with diamines to form heat-stable polyamides .

Reactivity Note: Moisture-sensitive; reactions require anhydrous conditions to prevent premature hydrolysis .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of 6-bromohexanoyl chloride is in the synthesis of pharmaceutical intermediates. It has been utilized in the preparation of:

  • (S)- or (R)-N-(6-bromohexanoyl)-α-methylbenzylamine : This compound is important for developing chiral drugs, which are essential in modern pharmaceuticals due to their specific biological activity .
  • 1-bromoheptadecan-6-one and 1-bromooctadecan-6-one : These compounds are useful in synthesizing larger biomolecules and surfactants, which have applications in drug delivery systems and cosmetic formulations .

Research in Organic Chemistry

In organic chemistry, this compound has been employed as a reagent for various acylation reactions. For example, it has been used to prepare bromohexanoyl derivatives through acylation processes, albeit often with low yields due to side reactions such as oxidation . The compound's ability to introduce a bromoalkyl chain into other molecules enhances their properties and reactivity.

Material Science Applications

This compound also finds utility in material science, particularly in the development of polymers and surfactants. It can be used to modify polymer backbones or introduce functional groups that enhance the material's properties, such as thermal stability or hydrophilicity. For instance, polymers modified with bromoalkyl chains can exhibit improved adhesion and compatibility with various substrates .

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the use of this compound in synthesizing chiral amines essential for pharmaceutical applications. The reaction conditions were optimized to minimize side reactions, resulting in improved yields compared to previous methods using similar acyl chlorides .

Case Study 2: Polymer Modification

In another research project, scientists explored the modification of poly(phenylene oxide) using this compound to create hydroxide-ion-conducting ionomers. The modified polymers showed enhanced ionic conductivity, making them suitable for applications in fuel cells .

Mechanism of Action

The mechanism of action of 6-Bromohexanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives. The bromine atom can also participate in substitution reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 22809-37-6
  • Molecular Formula : C₆H₁₀BrClO
  • Molecular Weight : 213.5 g/mol
  • Physical Properties : Clear colorless to yellowish liquid; boiling point 130°C at 20 mmHg; density 1.395 g/mL at 25°C; moisture-sensitive .

Applications :
Widely used as an intermediate in organic synthesis, particularly in pharmaceuticals (e.g., PROTACs for targeted protein degradation ), agrochemicals, and polymer chemistry (e.g., modifying polystyrene for ion-exchange membranes ). Its bromine atom serves as a versatile handle for nucleophilic substitution or azide-alkyne cycloaddition reactions .

Safety :
Classified as corrosive (H314) and hazardous to metals (H290). Requires inert atmosphere storage and protective equipment due to moisture sensitivity and reactivity with nucleophiles .

Comparison with Similar Brominated Acyl Chlorides

Structural and Functional Differences

The table below compares 6-bromohexanoyl chloride with structurally related brominated acyl chlorides:

Compound Molecular Formula Chain Length Molecular Weight (g/mol) Key Reactivity Features Primary Applications
This compound C₆H₁₀BrClO 6 carbons 213.5 Bromine at ω-position; moderate steric hindrance Polymer side-chain modification , PROTACs , antiviral agents
3-Bromopropionyl chloride C₃H₄BrClO 3 carbons 171.4 Shorter chain; higher electrophilicity Cationic porphyrin synthesis , ionomer backbones
4-Bromobutanoyl chloride C₄H₆BrClO 4 carbons 185.5 Intermediate chain length; balanced reactivity Quaternary ammonium salts , bile acid polymer modification
Bromoacetyl bromide C₂H₂Br₂O 2 carbons 217.8 Highly reactive; dual leaving groups (Br and Cl) Polymer crosslinking

Biological Activity

6-Bromohexanoyl chloride (CAS No. 22809-37-6) is an acyl chloride that serves as a versatile intermediate in organic synthesis, particularly in the production of various chemical compounds including agrochemicals and dyestuffs. Its biological activity has gained attention due to its applications in polymer chemistry and potential interactions with biological systems.

  • Molecular Formula : C₆H₁₀BrClO
  • Molecular Weight : 213.50 g/mol
  • Density : 1.397 g/cm³
  • Boiling Point : 119-120°C (at 9 mmHg)
  • Flash Point : >110°C
  • Solubility : Reacts with water, indicating potential hydrolysis under aqueous conditions.

Applications in Research

This compound is utilized in various research contexts, notably in the synthesis of functionalized polymers and as a reagent in organic synthesis. It has been employed to modify polystyrene-based materials to enhance their ionic conductivity, which is critical for applications in electrochemical devices.

Synthesis Example

In a study published by MDPI, this compound was used to synthesize bromoacylated polystyrene (PS) through a reaction with aluminum chloride as a catalyst. The process involved dissolving PS in 1,2-dichloroethane and adding the bromohexanoyl chloride, resulting in an 85% yield of the modified polymer after precipitation and drying .

Case Studies

  • Polymer Electrolytes :
    • A study demonstrated that polystyrene modified with this compound exhibited improved ionic conductivity compared to unmodified counterparts. This enhancement is crucial for applications in fuel cells and batteries where efficient ion transport is necessary .
  • Agrochemical Development :
    • The compound has been explored as an intermediate for creating agrochemicals, where its reactivity can be harnessed to develop new herbicides or insecticides. Its ability to modify existing chemical structures allows for tailored biological activity against specific pests or weeds.

Safety and Handling

This compound is classified as a corrosive substance:

  • Hazard Statements : Causes severe skin burns and eye damage.
  • Precautionary Measures : Use personal protective equipment (PPE) when handling; store in cool, dry conditions away from moisture.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 6-bromohexanoyl chloride in laboratory settings?

  • Methodological Answer :

  • Always use impervious gloves (nitrile or neoprene), sealed goggles, and a lab coat to prevent skin/eye contact due to its corrosive nature (H314 hazard) .
  • Work in a fume hood to avoid inhalation of vapors, and ensure no water is present in the reaction setup, as it reacts violently with moisture .
  • In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention .

Q. How is this compound synthesized from 6-bromohexanoic acid?

  • Methodological Answer :

  • Reagent choice : React 6-bromohexanoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. SOCl₂ is preferred for its volatile byproducts (SO₂, HCl), simplifying purification .
  • Conditions : Reflux at 70–80°C for 4–6 hours under inert gas (N₂/Ar) to prevent hydrolysis. Monitor reaction completion via TLC or FTIR (disappearance of -COOH peak at ~1700 cm⁻¹) .
  • Purification : Distill under reduced pressure (boiling point: 130°C at 20 mmHg) to isolate the product, ensuring <1% residual acid via titration .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :

  • Vacuum distillation : Optimal for removing unreacted starting materials and byproducts. Use a short-path distillation setup to minimize thermal decomposition .
  • Solvent extraction : For small-scale purification, dissolve the crude product in dry dichloromethane, wash with cold saturated NaHCO₃ (to neutralize HCl), and dry over MgSO₄ .
  • Purity validation : Confirm purity >97% via GC-MS or NMR (characteristic δ ~2.8 ppm for α-protons adjacent to the carbonyl group) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing 6-bromohexanoyl groups into nucleophilic substrates (e.g., amines or alcohols)?

  • Methodological Answer :

  • Solvent selection : Use aprotic solvents like dry THF or nitromethane to stabilize the acyl chloride intermediate and minimize side reactions .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in sterically hindered substrates .
  • Temperature control : Maintain reactions at 0–5°C for heat-sensitive substrates to prevent decomposition. For example, functionalizing carbon materials (e.g., Vulcan XC-72) requires reflux in nitromethane with FeBr₃ catalysis .

Q. What factors influence the stability of this compound in long-term storage?

  • Methodological Answer :

  • Moisture control : Store under inert gas (Ar) in flame-sealed ampoules or desiccators with P₂O₅ to prevent hydrolysis .
  • Temperature : Stability decreases above -20°C; prolonged storage at room temperature leads to ~5% decomposition/month. Monitor via periodic NMR for hydrolyzed 6-bromohexanoic acid .
  • Light exposure : Protect from UV light to avoid radical-induced degradation, evidenced by yellowing (indicating bromine release) .

Q. How can mechanistic studies distinguish between SN1 and SN2 pathways in reactions involving this compound?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates in H₂O vs D₂O. A significant KIE suggests proton transfer in the rate-determining step (SN1) .
  • Stereochemical analysis : Use chiral amines (e.g., (R)-α-methylbenzylamine) to test for inversion (SN2) or racemization (SN1). This compound typically follows SN2 due to its primary alkyl chain .
  • Solvent polarity effects : Polar aprotic solvents (e.g., DMF) favor SN2, while polar protic solvents (e.g., ethanol) slow reactivity due to stabilization of ionic intermediates .

Q. What advanced analytical methods validate the structural integrity of this compound in complex matrices?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 214.99 (C₆H₁₀BrClO⁺) with isotopic patterns matching Br/Cl .
  • X-ray crystallography : Rarely used due to its liquid state, but derivatives (e.g., crystalline amides) can confirm bond angles and conformations .
  • Raman spectroscopy : Identify characteristic C=O stretch at ~1800 cm⁻¹ and C-Br vibration at ~650 cm⁻¹ to detect degradation .

Q. Data Contradiction Analysis

  • Boiling Point Variability : Some sources report boiling points at 130°C (20 mmHg) , while others omit this data. This discrepancy may arise from differences in distillation setups or purity levels. Researchers should calibrate equipment and validate purity before relying on reported values.
  • Reactivity with Alcohols : While most evidence assumes SN2 dominance, competing elimination (E2) may occur in strongly basic conditions. Kinetic studies under varying pH can resolve this .

Properties

IUPAC Name

6-bromohexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrClO/c7-5-3-1-2-4-6(8)9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPVGJGBRWIVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)Cl)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066829
Record name Hexanoyl chloride, 6-bromo-
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Molecular Weight

213.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22809-37-6
Record name 6-Bromohexanoyl chloride
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Record name Hexanoyl chloride, 6-bromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoyl chloride, 6-bromo-
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Record name Hexanoyl chloride, 6-bromo-
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Record name 6-bromohexanoyl chloride
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Record name 6-BROMOHEXANOYL CHLORIDE
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Synthesis routes and methods

Procedure details

58.5 g of (0.3 moles) of 6 bromohexanoic acid and 85 ml of oxalyl chloride are placed in a 250-ml flask with a magnetic agitator. The mixture is agitated and 1 milliliter of dimethylformamide (DMF) is added.
[Compound]
Name
6
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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